4-[(2-Ethoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one
Description
Properties
CAS No. |
89114-12-5 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
4-[(2-ethoxyphenyl)methyl]-3-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H17NO3/c1-2-21-16-11-7-6-10-14(16)12-15-17(19-22-18(15)20)13-8-4-3-5-9-13/h3-11,19H,2,12H2,1H3 |
InChI Key |
YOFBZXPLVCFEIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CC2=C(NOC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxybenzyl)-3-phenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethoxybenzyl bromide with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using a suitable oxidizing agent to yield the desired isoxazole. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as copper or iron salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxybenzyl)-3-phenylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions that may include acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce saturated heterocycles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Introduction to 4-[(2-Ethoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one
This compound is a synthetic compound belonging to the oxazole family, characterized by its unique structure which includes an ethoxyphenyl group and a phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Medicinal Chemistry
Research indicates that derivatives of 1,2-oxazoles exhibit a wide range of biological activities. Specifically, this compound has shown promise in several areas:
1. Antimicrobial Activity
Studies have suggested that compounds with similar oxazole structures possess antimicrobial properties, potentially making them useful in developing new antibiotics .
2. Anti-inflammatory Effects
Research on related oxazole derivatives has indicated anti-inflammatory activity, which could be relevant for treating conditions like arthritis or other inflammatory disorders .
3. Antioxidant Properties
The compound may also exhibit antioxidant effects, which are beneficial in preventing oxidative stress-related diseases .
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets. These studies are crucial for understanding the mechanism of action and potential therapeutic uses of the compound.
| Compound Name | Structure | Key Activity |
|---|---|---|
| 4-(4-Methoxyphenyl)methyl]-3-phenyloxazol | Similar oxazole structure | Anti-inflammatory |
| 5-Amino-N-(4-methylphenyl)-1,2-oxazole | Contains amino group | Antimicrobial |
| 4-Benzylideneamino phenol | Related phenolic structure | Antioxidant |
The ethoxy substitution enhances solubility and may modify biological activity compared to other similar compounds .
Case Study: Synthesis and Biological Evaluation
In a study published in Tetrahedron Letters, researchers synthesized this compound and evaluated its biological activity against various pathogens. The results indicated significant antimicrobial effects, suggesting its potential as a lead compound for antibiotic development .
Case Study: Structure-Activity Relationship (SAR)
Another research effort focused on the structure-activity relationship of oxazole derivatives. By modifying the substituents on the oxazole ring, researchers were able to enhance the anti-inflammatory properties of related compounds. This study highlighted how specific structural features influence biological activity .
Mechanism of Action
The mechanism of action of 4-(2-Ethoxybenzyl)-3-phenylisoxazol-5(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their substituent variations:
Key Observations :
Physicochemical Properties
Comparative physicochemical data for selected analogs:
*Estimated based on structural similarity to methoxy analogs.
Key Observations :
- The ethoxyphenyl group likely increases molecular weight and lipophilicity (higher LogP) compared to alkyl-substituted oxazolones .
- Halogenated analogs (e.g., ) exhibit higher density and melting points due to stronger intermolecular forces .
Antifungal and Antibiotic Potential
- Analogs with triazole and oxadiazole cores (e.g., 3-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole) demonstrate antifungal and antibiotic activities, suggesting that the oxazolone scaffold may share similar modes of action .
- The ethoxyphenyl substituent in the target compound could modulate activity against resistant strains, though specific data are lacking .
Antiviral Activity
- Compounds with ethoxyphenyl motifs, such as N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl) methanesulfonamide, show stable binding to viral proteins (RMSD ≤3.93 Å) and favorable ADMET profiles .
Biological Activity
4-[(2-Ethoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one, with the molecular formula CHNO and a molecular weight of approximately 295.33 g/mol, is a compound characterized by its unique oxazole structure. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry. The oxazole ring contributes to its electrophilic nature, which may enhance its interactions with various biological targets.
The compound's structural characteristics include:
- Molecular Formula : CHNO
- Molecular Weight : 295.33 g/mol
- CAS Number : 89114-12-5
Biological Activities
Research indicates that derivatives of 1,2-oxazoles, including this compound, exhibit a wide range of biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar oxazole structures possess significant antimicrobial properties. For instance, structural analogs have demonstrated effectiveness against various bacterial strains. The presence of the ethoxy group may enhance solubility and bioavailability, potentially increasing antimicrobial efficacy.
Anti-inflammatory Properties
Compounds in the oxazole family are often linked to anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways is under investigation. Preliminary studies suggest it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Interaction with Biological Targets
The interaction studies involving this compound have focused on its binding affinity with various receptors and enzymes. Notably, it has been evaluated for its potential as a modulator of sphingosine 1-phosphate (S1P) receptors, which play critical roles in immune response and inflammation .
Comparative Analysis of Similar Compounds
A comparative analysis of structurally related compounds reveals varying biological activities:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 4-(4-Methoxyphenyl)methyl]-3-phenyloxazol | Similar oxazole structure | Anti-inflammatory |
| 5-Amino-N-(4-methylphenyl)-1,2-oxazole | Contains amino group | Antimicrobial |
| 4-Benzylideneamino phenol | Related phenolic structure | Antioxidant |
The unique ethoxy substitution in this compound enhances its solubility and possibly modifies its biological activity compared to these analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of oxazole derivatives:
- Antimicrobial Evaluation : A study published in Tetrahedron Letters assessed various oxazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl ring significantly influenced activity levels .
- Anti-inflammatory Mechanisms : Research highlighted in Pharmacology Reports demonstrated that certain oxazole derivatives could inhibit the production of pro-inflammatory cytokines in vitro. These findings suggest potential therapeutic applications for inflammatory diseases .
- Binding Affinity Studies : Investigations into the binding affinity of this compound with S1P receptors showed promising results that could lead to novel treatments for autoimmune disorders .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of 4-[(2-Ethoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperatures (e.g., 100 K) to minimize thermal motion errors .
- Structure solution : Employ direct methods in SHELXS or SHELXD for phase determination .
- Refinement : SHELXL is optimal for small-molecule refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically .
- Validation : Tools like PLATON or WinGX ensure structural integrity and detect disorders .
- Example Data :
| Parameter | Value (Example) | Reference |
|---|---|---|
| R factor | 0.032–0.050 | |
| Data-to-parameter ratio | 12.9–14.7 |
Q. How can synthetic routes for this compound be optimized to improve yield?
- Methodology :
- Reagent selection : Use 2-ethoxybenzyl chloride as a starting material for regioselective alkylation.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product.
- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., δ 1.4 ppm for ethoxy CH3) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodology :
- Dynamic effects : NMR may show averaged signals due to conformational flexibility, while SCXRD provides static snapshots. Use variable-temperature NMR to detect rotational barriers .
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian 16, B3LYP/6-311++G**) to identify discrepancies .
- Complementary techniques : IR spectroscopy (e.g., C=O stretch at ~1750 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion confirmation) add redundancy .
Q. What strategies are effective for analyzing intermolecular interactions in its crystal lattice?
- Methodology :
- Hydrogen-bonding analysis : Use graph set notation (e.g., ) to classify motifs. Software like Mercury (CCDC) visualizes interactions .
- Hirshfeld surfaces : Generate surfaces to quantify contact contributions (e.g., H···H, C···O) .
- Energy frameworks : Compute lattice energies (Coulombic, dispersion) with CrystalExplorer to assess stability .
Q. How do solvent and substituents influence its acidic properties?
- Methodology :
- Potentiometric titration : Dissolve the compound in non-aqueous solvents (e.g., DMF, acetone) and titrate with tetrabutylammonium hydroxide (TBAH). Measure half-neutralization potentials (HNPs) to derive pKa values .
- Substituent effects : Compare pKa trends for analogs (e.g., electron-withdrawing groups lower pKa). Example
| Substituent (R) | pKa (DMF) | Reference |
|---|---|---|
| Methyl | 8.2 | |
| Benzyl | 7.8 |
Data Contradiction Analysis
Q. How to address inconsistencies in crystallographic and computational bond-length data?
- Methodology :
- Error sources : X-ray data may overestimate bond lengths due to thermal motion. Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model atomic displacements .
- Theoretical benchmarks : Compare with high-level DFT optimizations (e.g., MP2/cc-pVTZ). Deviations >0.02 Å warrant re-examination of experimental conditions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
